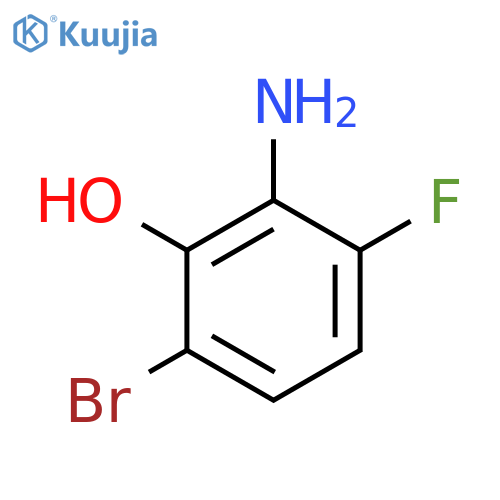Cas no 1805533-15-6 (2-Amino-6-bromo-3-fluorophenol)

1805533-15-6 structure
商品名:2-Amino-6-bromo-3-fluorophenol
CAS番号:1805533-15-6
MF:C6H5BrFNO
メガワット:206.012404203415
CID:4743559
2-Amino-6-bromo-3-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 2-Amino-6-bromo-3-fluorophenol
- 3-Bromo-6-fluoro-2-hydroxyaniline
- CID 131191169
-
- インチ: 1S/C6H5BrFNO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2
- InChIKey: CERQYDVVFNUSOS-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1O)N)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- トポロジー分子極性表面積: 46.2
2-Amino-6-bromo-3-fluorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020906-250mg |
3-Bromo-6-fluoro-2-hydroxyaniline |
1805533-15-6 | 97% | 250mg |
470.40 USD | 2021-06-24 | |
| Alichem | A013020906-500mg |
3-Bromo-6-fluoro-2-hydroxyaniline |
1805533-15-6 | 97% | 500mg |
790.55 USD | 2021-06-24 | |
| Alichem | A013020906-1g |
3-Bromo-6-fluoro-2-hydroxyaniline |
1805533-15-6 | 97% | 1g |
1,475.10 USD | 2021-06-24 |
2-Amino-6-bromo-3-fluorophenol 関連文献
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424
1805533-15-6 (2-Amino-6-bromo-3-fluorophenol) 関連製品
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
